molecular formula C8H11NO B3055236 3-Methoxy-5-methylaniline CAS No. 63460-04-8

3-Methoxy-5-methylaniline

Cat. No.: B3055236
CAS No.: 63460-04-8
M. Wt: 137.18 g/mol
InChI Key: SIYIMMXOEYEZHK-UHFFFAOYSA-N
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Description

3-Methoxy-5-methylaniline: is an organic compound with the molecular formula C₈H₁₁NO 3-methoxy-5-methylbenzenamine . This compound is characterized by a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to an aniline ring. It is used in various chemical syntheses and has applications in different fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Nitration and Reduction:

      Step 1: Nitration of 3-methoxytoluene to form 3-methoxy-5-nitrotoluene.

      Step 2: Reduction of 3-methoxy-5-nitrotoluene to 3-methoxy-5-methylaniline using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

  • Amination:

      Step 1: Bromination of 3-methoxytoluene to form 3-methoxy-5-bromotoluene.

      Step 2: Amination of 3-methoxy-5-bromotoluene with ammonia or an amine source to produce this compound.

Industrial Production Methods:

Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and catalysts is optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • 3-Methoxy-5-methylaniline can undergo oxidation reactions to form corresponding quinone derivatives.
    • Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction:

    • Reduction of this compound can lead to the formation of 3-methoxy-5-methylcyclohexylamine.
    • Catalytic hydrogenation is a typical method used for this reduction.
  • Substitution:

    • Electrophilic substitution reactions can occur on the aromatic ring, such as halogenation, nitration, and sulfonation.
    • Common reagents include bromine, nitric acid, and sulfuric acid.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
  • Employed in the preparation of various heterocyclic compounds.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a precursor for the synthesis of medicinal compounds with potential therapeutic effects.

Industry:

Mechanism of Action

The mechanism of action of 3-methoxy-5-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methyl groups on the aniline ring influence its binding affinity and reactivity. The compound can participate in various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

  • 2-Methoxy-5-methylaniline
  • N-Methylaniline
  • 3-Chloro-5-methylaniline

Comparison:

  • 2-Methoxy-5-methylaniline: Similar structure but with the methoxy group in a different position, leading to different reactivity and applications.
  • N-Methylaniline: Lacks the methoxy group, resulting in different chemical properties and uses.
  • 3-Chloro-5-methylaniline: Contains a chlorine atom instead of a methoxy group, affecting its reactivity and potential applications.

Uniqueness: 3-Methoxy-5-methylaniline is unique due to the presence of both methoxy and methyl groups on the aniline ring, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

3-methoxy-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-7(9)5-8(4-6)10-2/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYIMMXOEYEZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80212881
Record name Methoxymethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63460-04-8
Record name Methoxymethylbenzenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxymethylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80212881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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